molecular formula C12H10N2O B15069650 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol

Katalognummer: B15069650
Molekulargewicht: 198.22 g/mol
InChI-Schlüssel: CDBBOEVAPYNBAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzylalcohol with aldehydes followed by cyclization can yield the desired compound . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents or acylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol is unique due to its fused ring structure, which combines the properties of both naphthalene and imidazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H10N2O

Molekulargewicht

198.22 g/mol

IUPAC-Name

3-methyl-1H-benzo[f]benzimidazol-2-one

InChI

InChI=1S/C12H10N2O/c1-14-11-7-9-5-3-2-4-8(9)6-10(11)13-12(14)15/h2-7H,1H3,(H,13,15)

InChI-Schlüssel

CDBBOEVAPYNBAO-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC3=CC=CC=C3C=C2NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.